Desoxycortone
Overview
Description
Desoxycortone, also known as 11-Deoxycorticosterone, is a steroid hormone produced by the adrenal gland. It possesses mineralocorticoid activity and acts as a precursor to aldosterone . It is an active (Na±retaining) mineralocorticoid .
Synthesis Analysis
Desoxycortone is a precursor molecule for the production of aldosterone. The major pathway for aldosterone production is in the adrenal glomerulosa zone of the adrenal gland. It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase. Corticosterone is then converted to aldosterone by aldosterone synthase .
Molecular Structure Analysis
The molecular formula of Desoxycortone is C21H30O3. Its average mass is 330.461 Da and its monoisotopic mass is 330.219482 Da .
Physical And Chemical Properties Analysis
Desoxycortone has a density of 1.2±0.1 g/cm3, a boiling point of 488.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C . It also has a molar refractivity of 92.5±0.4 cm3, a polar surface area of 54 Å2, and a molar volume of 286.3±5.0 cm3 .
Scientific Research Applications
1. Veterinary Medicine Application
Desoxycortone pivalate (DOCP) has been evaluated for treating mineralocorticoid deficit in dogs with primary hypoadrenocorticism. A clinical trial compared two formulations of DOCP, administered either subcutaneously or intramuscularly. Both formulations, along with glucocorticoid therapy, were found to be safe and effective in treating this condition in dogs (Farr, Mason, & Longhofer, 2020).
2. Psychological Research
3. Endocrinology Research
Desoxycortone has been involved in studies related to Addison's disease in dogs. With the unavailability of fludrocortisone acetate, desoxycortone pivalate became an authorized alternative for treatment (Ramsey, Roberts, & Spence, 2016).
4. Cardiovascular Research
Research conducted in 1944 indicated that desoxycorticosterone acetate could induce nephrosclerosis, renal tubule cast formation, arteriole hypertrophy, and cardiac hypertrophy in rats, particularly with high sodium chloride intake. This study has implications for understanding hypertensive heart disease and nephrosclerosis in humans (Selye & Hall, 1944).
5.
5. Biochemistry and Pharmacology
In the field of biochemistry, desoxycorticosterone has been a focus of partial synthesis studies. These studies revealed its physiological activity, especially in relation to sodium, potassium, chloride, and water metabolism, but with little impact on fat, carbohydrate, and protein metabolism. This understanding of desoxycorticosterone's physiological effects has been crucial in endocrinology and pharmacology research (Kendall, 1949).
6. Experimental Pharmacology
Another study evaluated a steroid, SC-5233, that blocks the salt activity of aldosterone and desoxycorticosterone. This research demonstrated the compound's potential in treating hypertension and its ability to reverse sodium retention and potassium loss caused by desoxycorticosterone acetate. Such findings contribute to the development of hypertension treatments (Kagawa, Sturtevant, & van Arman, 1959).
7. Reproductive Biology
In reproductive biology, desoxycorticosterone was used in field experiments for controlled propagation of the African catfish, Clarias lazera. The hormone played a role in inducing ovulation, highlighting its utility in aquaculture and fishery management (Hogendoorn, 1980).
8. Nephrology and Cardiology
Research also examined the possibility of desoxycorticosterone acetate inducing nephrosclerosis. The study focused on its effects on blood pressure and sodium-potassium balance, contributing to the understanding of its potential role in hypertensive conditions (Bechgaard & Bergstrand, 1949).
Safety And Hazards
Desoxycortone may cause damage to organs through prolonged or repeated exposure . It is advised not to breathe in the dust and to use personal protective equipment as required . In case of accidental release, it should not be released into the environment and should be swept up and shoveled into suitable containers for disposal .
properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESRJSPZRDMNHY-YFWFAHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045254 | |
Record name | 21-Hydroxyprogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Deoxycorticosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0595 mg/mL at 37 °C | |
Record name | Deoxycorticosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Desoxycortone | |
CAS RN |
64-85-7 | |
Record name | Deoxycorticosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desoxycortone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desoxycortone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15972 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 21-Hydroxyprogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Desoxycortone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESOXYCORTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40GP35YQ49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Deoxycorticosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
Record name | Deoxycorticosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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